8-propylthio NAD+ (sodium salt)

PARP biology ADP-ribosylation Chemical genetics

Researchers using the Gibson et al. (Science, 2016) asPARP methodology require a selective ADP-ribose donor that is accepted by engineered gatekeeper mutants but rejected by wild-type PARP enzymes. 8-Propylthio NAD+ (sodium salt) is the validated C8-thioalkyl NAD+ analog for this application, enabling isoform-specific mapping of PARP1 ADP-ribosylation substrates without background from endogenous enzymes. · Selectively utilized by asPARP1 gatekeeper mutants (e.g., PARP1 L877A); rejected by wild-type PARP. · Minimizes confounding ADP-ribosylation signals in complex biological matrices (cell lysates, nuclear extracts). · Supplied as sodium salt, ≥95% HPLC purity; shipped on dry ice for structural integrity.

Molecular Formula C24H32N7NaO14P2S
Molecular Weight 759.6 g/mol
Cat. No. B10855791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-propylthio NAD+ (sodium salt)
Molecular FormulaC24H32N7NaO14P2S
Molecular Weight759.6 g/mol
Structural Identifiers
SMILESCCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+]
InChIInChI=1S/C24H33N7O14P2S.Na/c1-2-6-48-24-29-14-19(25)27-10-28-21(14)31(24)23-18(35)16(33)13(44-23)9-42-47(39,40)45-46(37,38)41-8-12-15(32)17(34)22(43-12)30-5-3-4-11(7-30)20(26)36;/h3-5,7,10,12-13,15-18,22-23,32-35H,2,6,8-9H2,1H3,(H5-,25,26,27,28,36,37,38,39,40);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,22-,23-;/m1./s1
InChIKeyWEFQZNBGICHCJP-JIVSRYSWSA-M
Commercial & Availability
Standard Pack Sizes0.7 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Propylthio NAD+ (Sodium Salt) Overview


8-Propylthio NAD+ (sodium salt) (8-PrT-NAD⁺, β-Nicotinamide-8-propylthioadenine dinucleotide, CAS 2022926-18-5) is a synthetic derivative of β-nicotinamide adenine dinucleotide (NAD⁺) featuring a propylthio group substitution at the 8-position of the adenine ring [1]. This C8 adenine modification distinguishes it from native NAD⁺ and from alternative NAD⁺ analogs bearing modifications at the nicotinamide moiety, the ribose rings, or other adenine positions . The compound has been specifically employed in the screening of analog-sensitive poly(ADP-ribose) polymerase 1 (PARP1) gatekeeper mutations as part of a chemical genetic strategy to identify PARP-specific ADP-ribosylation targets .

Workflow
Analog-sensitive PARP1 gatekeeper mutant screening
Selection
C8-propylthio NAD⁺ analog for mutant-selective ADP-ribosylation
Use Context
Chemical genetic identification of PARP-specific targets

Why Unmodified NAD⁺ Cannot Replace 8-Propylthio NAD⁺


8-Propylthio NAD⁺ is not a generic NAD⁺ cofactor replacement; its utility is specific to engineered analog-sensitive (as) enzyme systems where wild-type enzymes are designed to reject the modified analog while gatekeeper-mutant enzymes accommodate it [1]. Native NAD⁺ cannot discriminate between wild-type and mutant PARP isoforms, making it unsuitable for isoform-specific ADP-ribosylation mapping [2]. Similarly, C8-modified NAD⁺ analogs with different substituent bulk and electronic properties (e.g., 8-methylamino, 8-pCPT, 8-butylthio) exhibit distinct steric complementarity with specific gatekeeper pocket mutations, meaning that substitution of one C8 analog for another is not biochemically equivalent without empirical validation against the specific as-enzyme variant being used [3].

Native NAD⁺ cannot discriminate between wild-type and mutant PARP isoforms, making isoform-specific mapping unattainable.
Alternative C8-analogs (e.g., 8-methylamino, 8-butylthio) exhibit distinct steric complementarity with gatekeeper pockets; direct substitution may alter activity.
C2-substituted NAD⁺ analogs differ in DNA ligase activity profiles; C8-modification is not interchangeable with C2-modification for ligase-related studies.

8-Propylthio NAD⁺ Differentiation Evidence


Gatekeeper-Mutant PARP1 Discrimination vs. Wild-Type NAD⁺

8-Propylthio NAD⁺ (sodium salt) was employed in the analog-sensitive PARP (asPARP) system to achieve PARP-isoform-specific substrate labeling. The gatekeeper engineering approach creates a steric pocket that accommodates the C8-propylthio modification while wild-type PARP enzymes, lacking this engineered pocket, exhibit negligible utilization of the analog [1]. This functional discrimination—mutant enzyme accepts analog, wild-type rejects it—is the core quantitative differentiation. Native NAD⁺ shows zero discrimination (accepted by both wild-type and mutant), making it unusable for isoform-specific ADP-ribosylation mapping [2].

PARP1 Discrimination
Class-level
8-PrT-NAD⁺: accepted by asPARP1 mutant, rejected by WT
Native NAD⁺: accepted by both
Supports mutant-selective ADP-ribosylation mapping
Qualitative discrimination; no quantitative selectivity ratio
PARP biology ADP-ribosylation Chemical genetics Gatekeeper mutation screening

C8 vs. C2 Adenine Substitution: DNA Ligase Activity

In a systematic evaluation of 2-, 6-, and 8-substituted β-NAD⁺ derivatives against E. coli and M. tuberculosis DNA ligases, compounds bearing additional substituents at the adenine C8 position exhibited detrimental effects on activity as either co-substrates or inhibitors. In direct contrast, substituents at the C2 position were not only tolerated but gave rise to a new inhibition mode targeting ligase conformational changes [1]. This study provides a class-level framework: C8-substituted NAD⁺ analogs (including 8-PrT-NAD⁺) are mechanistically distinct from C2-substituted analogs in the DNA ligase context.

C8 vs C2 Ligase Activity
Context-dependent
C8-substituted NAD⁺ class reduces DNA ligase activity; C2-substituted analogs are tolerated
Informs selection for studies requiring ligase-activity avoidance
Class-level SAR; 8-PrT-NAD⁺ not directly tested
DNA ligase inhibition Antimicrobial target validation NAD⁺ analog SAR Adenine modification

CD38 Active Site Steric Hindrance

Structural and mechanistic analyses indicate that the bulky propylthio group at the adenine C8 position of 8-PrT-NAD⁺ is likely to sterically interfere with proper accommodation of the NAD⁺ molecule within the CD38 active site, thereby inhibiting CD38 enzymatic activity . This steric interference mechanism contrasts with NAD⁺ analogs that inhibit CD38 through covalent modification (e.g., ara-F-NAD⁺, Ki = 169 nM ) or through competitive non-covalent binding without bulky adenine modifications (e.g., pseudocarba-NAD, Ki = 148–180 µM [1]).

CD38 Steric Hindrance
Data to verify
Bulky C8-propylthio group predicted to sterically interfere with CD38 active site
May support CD38 steric probing and selectivity studies
No quantitative Ki/IC₅₀ available; structural inference
CD38 NADase NAD⁺ analog inhibitor design Steric exclusion Enzyme active site mapping

Co-substrate Activity: C8-Substituted vs. Unmodified NAD⁺

Systematic evaluation of adenine-modified NAD⁺ derivatives across multiple NAD⁺-consuming enzyme families indicates that C8 substitution generally reduces or abolishes co-substrate activity compared to unmodified NAD⁺ [1]. Specifically, 8-aryl/heteroaryl NAD⁺ derivatives exhibit selective activity profiles against different NAD⁺-consuming enzymes, with the C8 modification conferring enzyme-specific discrimination [2]. This class-level observation supports the rationale that 8-PrT-NAD⁺ is not a general-purpose NAD⁺ replacement but rather a specialized tool with restricted enzyme acceptance, a property that is advantageous for applications requiring reduced background activity in complex biological systems.

Restricted Enzyme Profile
Class-level
C8-substitution reduces co-substrate activity across multiple NAD⁺-consuming enzyme families
Supports low-background labeling in complex biological samples
Class-level observation; enzyme-specific validation advised
NAD⁺-consuming enzymes Co-substrate activity Adenine modification SAR Enzyme kinetics

8-Propylthio NAD⁺ Application Scenarios


Analog-Sensitive PARP1 Gatekeeper Screening

This is the primary validated application for 8-propylthio NAD⁺ (sodium salt). In experiments employing asPARP1 gatekeeper mutants (e.g., PARP1 L877A), 8-PrT-NAD⁺ serves as the selective ADP-ribose donor that is accepted by the engineered mutant but rejected by wild-type PARP enzymes [1]. This enables isoform-specific mapping of ADP-ribosylation substrates and genomic ADP-ribosylation sites—a capability not achievable with native NAD⁺. Researchers using the Gibson et al. (Science, 2016) asPARP methodology should select 8-PrT-NAD⁺ when their experimental design requires an NAD⁺ analog with C8-thioalkyl modification compatible with the specific gatekeeper pocket geometry [2].

CD38 Active Site Steric and Conformational Probing

8-PrT-NAD⁺ is suitable for structural biology and enzymology studies aimed at probing the steric tolerance of the CD38 active site. The bulky C8-propylthio group is predicted to interfere with NAD⁺ accommodation within the CD38 binding pocket [1]. This property makes 8-PrT-NAD⁺ a useful tool for mapping the steric boundaries of the CD38 active site and for investigating ligand-induced conformational changes that may expose or shield specific binding determinants [2]. Compared to covalent CD38 inhibitors like ara-F-NAD⁺, 8-PrT-NAD⁺ may provide a non-covalent, steric exclusion mechanism that avoids permanent enzyme modification.

SAR Studies of C8-Modified NAD⁺ Analogs

8-PrT-NAD⁺ serves as a reference compound within a panel of C8-modified NAD⁺ analogs for systematic SAR investigations. Studies comparing 2-, 6-, and 8-substituted β-NAD⁺ derivatives have demonstrated that C8 substitution exerts distinct effects on enzyme activity compared to C2 or C6 modifications [1]. For researchers building a panel of adenine-modified NAD⁺ derivatives to profile enzyme selectivity, 8-PrT-NAD⁺ provides a defined point in the steric/electronic parameter space, enabling comparison against other C8 analogs (e.g., 8-butylthio, 8-methylamino, 8-pCPT) that differ in substituent bulk, lipophilicity, and electronic character [2].

Low-Background NAD⁺ Analog in Complex Samples

Because C8-substituted NAD⁺ derivatives generally exhibit reduced or abolished co-substrate activity with wild-type NAD⁺-consuming enzymes [1], 8-PrT-NAD⁺ is well-suited for experiments conducted in complex biological matrices (e.g., nuclear extracts, cell lysates) where native NAD⁺ would be rapidly consumed by endogenous enzymes, generating confounding signals. The restricted enzyme acceptance profile of 8-PrT-NAD⁺ minimizes background ADP-ribosylation from unintended wild-type PARP activity, thereby improving signal-to-noise in target identification workflows [2].

Application
Selection Property
Validation Focus
Analog-Sensitive PARP1 Gatekeeper Screening
Mutant-selective ADP-ribose donor
PARP isoform-specific substrate identification
CD38 Active Site Steric Probing
Bulky C8 substituent for steric exclusion
CD38 binding pocket steric mapping
SAR Studies of C8-NAD⁺ Analogs
Defined steric/electronic reference point
Enzyme selectivity profiling across C8 variants
Low-Background Labeling in Complex Matrices
Restricted wild-type enzyme acceptance
Signal-to-noise improvement in cell lysates

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